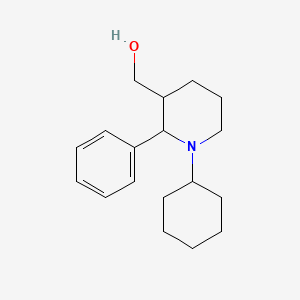

(1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

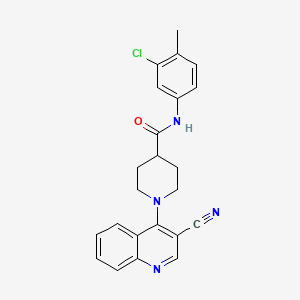

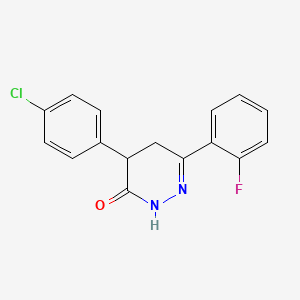

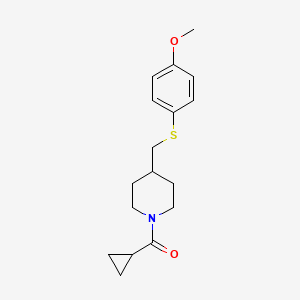

“(1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol” is a compound with the molecular formula C18H27NO . It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . There are many approaches to the preparation of piperidines by intramolecular ring closure, including asymmetric synthesis, metal-catalyzed cyclization, intramolecular silyl-Prins reaction, electrophilic cyclization, aza-Michael reaction, and others .Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . This structure is attached to a cyclohexyl group, a phenyl group, and a methanol group .Chemical Reactions Analysis

Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .科学的研究の応用

Electrocatalytic Hydrogenation

The electrocatalytic hydrogenation (ECH) of certain compounds in aqueous methanol, as investigated by Dabo et al. (1997), highlights a significant application in the field of electrochemistry. This study focuses on the high selectivity of carbon-carbon double bond hydrogenation using electrodeposited nickel and copper electrodes in methanol solutions (Dabo et al., 1997).

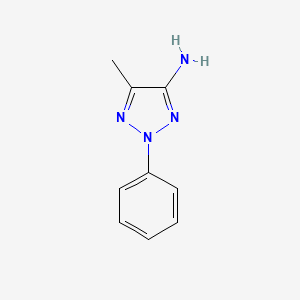

Catalyst in Huisgen 1,3-Dipolar Cycloadditions

Ozcubukcu et al. (2009) developed a new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, which forms a stable complex with CuCl, catalyzing Huisgen 1,3-dipolar cycloadditions efficiently. This application signifies the relevance of such compounds in organic chemistry and catalysis (Ozcubukcu et al., 2009).

Hydrogen Donor in Organic Synthesis

Smith and Maitlis (1985) discussed the role of methanol as a hydrogen donor in reactions catalyzed by various metal complexes. This application, especially for the reduction of ketones to alcohols, is vital in organic synthesis and highlights the versatility of methanol in chemical reactions (Smith & Maitlis, 1985).

N-Methylation of Amines

In 2021, Sarki et al. explored the use of methanol as both a C1 synthon and H2 source for selective N-methylation of amines. This study emphasizes the utility of methanol in creating valuable pharmaceutical agents and showcases the application in medicinal chemistry (Sarki et al., 2021).

Impact on Lipid Dynamics

Nguyen et al. (2019) investigated the effects of methanol on lipid dynamics, specifically in biological and synthetic membranes. This research is crucial in understanding the role of methanol in biomembrane studies, which has implications in cellular biology and pharmacology (Nguyen et al., 2019).

Enantioselective Synthesis

Lu et al. (2008) synthesized (1R,3S,4S)-2-azanorbornyl-3-methanol as a catalyst for enantioselective epoxidation of α,β-enones. This application in stereochemistry highlights the importance of such compounds in the synthesis of enantiomerically pure products (Lu et al., 2008).

C–C Coupling in Chemical Synthesis

Moran et al. (2011) described the use of methanol in catalytic C–C coupling with allenes, demonstrating the role of methanol in the synthesis of higher alcohols. This study is pivotal in organic synthesis and fine chemical production (Moran et al., 2011).

将来の方向性

Piperidines and their derivatives continue to be a significant area of research in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, it is likely that “(1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol” and similar compounds will continue to be a focus of future research.

特性

IUPAC Name |

(1-cyclohexyl-2-phenylpiperidin-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO/c20-14-16-10-7-13-19(17-11-5-2-6-12-17)18(16)15-8-3-1-4-9-15/h1,3-4,8-9,16-18,20H,2,5-7,10-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJBIUWOUITRHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCCC(C2C3=CC=CC=C3)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{3-[(furan-2-yl)methanesulfonyl]azetidine-1-carbonyl}-1H-indole](/img/structure/B2590157.png)

![(E)-4-(Dimethylamino)-N-[[3-(3-propyl-1,2,4-oxadiazol-5-yl)phenyl]methyl]but-2-enamide](/img/structure/B2590171.png)

![1-(3-FLUOROPHENYL)-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}METHANESULFONAMIDE](/img/structure/B2590173.png)

![2,5-dimethyl-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]furan-3-carboxamide](/img/structure/B2590177.png)